molecular formula C23H22FN3O2S B2736939 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 489444-22-6

2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2736939
CAS No.: 489444-22-6
M. Wt: 423.51
InChI Key: KOZOLVRFVJBBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound with a sulfur atom. It has a complex structure that includes a cyano group (-CN), a fluorophenyl group (a phenyl group with a fluorine atom), a tetrahydropyridin group (a six-membered ring with one nitrogen atom and four hydrogen atoms), and a thio-N-mesitylacetamide group .


Synthesis Analysis

The synthesis of this compound involves the interaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . This reaction gives 1,2-bis [3-cyano-4- (2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]di-selane, which also is the product of the reaction of cyanoselenoacetamide with 5- (2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a cyano group, a fluorophenyl group, a tetrahydropyridin group, and a thio-N-mesitylacetamide group contributes to its unique structure .


Chemical Reactions Analysis

The diselane obtained from the synthesis process interacts with alkyl halides in the presence of a base, forming the corresponding 4- (2-fluorophenyl)-2- (2-R-methylselanyl)-6-oxo-1,4,5,6-tetra-hydropyridine-3-carbonitriles .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study by Shams et al. (2010) focused on the synthesis of heterocyclic compounds derived from a similar precursor, highlighting the versatility of these compounds in creating a variety of heterocyclic derivatives, including thiophene, thiazole, and pyrazole. The synthesized compounds demonstrated significant antitumor activities against various cancer cell lines, emphasizing the potential of such chemicals in cancer research and therapy Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010). Molecules, 16, 52-73.

Antimicrobial Acyclic and Heterocyclic Dyes

Another application involves the design and synthesis of novel antimicrobial dyes and their precursors based on cyano-N-acetamide systems. The study by Shams et al. (2011) elaborated on the synthesis of these compounds and evaluated their antibacterial and antifungal activities, showcasing their potential use in dyeing and textile finishing with antimicrobial properties Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2011). Molecules, 16, 6271-6305.

Fluorine-Containing Derivatives

Research by Buryi et al. (2019) on fluorine-containing thieno[2,3-b]pyridine derivatives presented a method for their synthesis, highlighting the influence of fluorine atoms on the biological activity and properties of these compounds. The study also undertook in silico analysis to predict the potential biological activities, indicating their relevance in the development of new drugs and materials Buryi, D. S., Dotsenko, V., Aksenov, N. A., & Aksenova, I. V. (2019). Russian Journal of General Chemistry, 89, 1744-1751.

Synthesis of Pyridine and Pyrimidine Derivatives

The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives by Fadda et al. (2010) demonstrated the chemical versatility of cyanoacetamide derivatives in creating biologically interesting compounds. These derivatives were explored for their potential in various biological applications, showcasing the broad scope of research applications for such chemicals Fadda, A., Etman, H. A., Sarhan, A., & El-Hadidy, S. A. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 526-536.

Antimicrobial and Docking Studies

Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides, indicating the potential of such compounds in the development of new antimicrobial agents. This study underlines the importance of structural analysis and biological evaluation in the pharmaceutical development process Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). International Journal of Applied Research.

Properties

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOLVRFVJBBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.